1,4-Bis(chlorodifluoromethyl)benzene CAS number
1,4-Bis(chlorodifluoromethyl)benzene CAS number
An In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. It provides an in-depth exploration of 1,4-Bis(chlorodifluoromethyl)benzene (CAS No. 2629-68-7), moving beyond a simple data sheet to offer insights into its synthesis, properties, applications, and handling. The structure herein is designed to logically present the scientific narrative of this compound, emphasizing the causality behind its chemical characteristics and utility.
Core Compound Identification and Profile
1,4-Bis(chlorodifluoromethyl)benzene is an aromatic organic compound distinguished by a central benzene ring substituted at the para (1 and 4) positions with chlorodifluoromethyl (-CF₂Cl) groups.[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of specialized chemicals, particularly within the pharmaceutical and agrochemical sectors.[2]
The CAS Registry Number for this compound is 2629-68-7 .[1][2][3][4]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2629-68-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄Cl₂F₄ | [2][3][4][5] |
| Molecular Weight | 247.02 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2][4] |
| Melting Point | 11-12 °C | [4][6] |
| Boiling Point | 181.85 °C to 205.85 °C (at 1 atm) | [6] |
| Density | ~1.46 g/cm³ | [4] |
| Flash Point | 150 °C | [4] |
| Solubility | Sparingly soluble in water | [2] |
| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene | [4][5] |
| InChI Key | ZFNDPTMROCQNRJ-UHFFFAOYSA-N | [2][4][5] |
| Canonical SMILES | FC(F)(Cl)C1=CC=C(C=C1)C(F)(F)Cl | [1][2][4] |
Synthesis Pathway and Mechanistic Considerations
The industrial synthesis of 1,4-Bis(chlorodifluoromethyl)benzene is not extensively detailed in readily available literature, but its structure strongly suggests a logical pathway originating from a common bulk chemical, p-xylene. This multi-step synthesis is predicated on well-established principles of radical halogenation followed by a halogen exchange (HALEX) reaction.
Overall Synthesis Workflow
The transformation from p-xylene involves two primary stages: exhaustive chlorination of the methyl groups, followed by partial fluorination.
Figure 2: Role as a versatile chemical intermediate.
Analytical and Spectroscopic Profile
For characterization and quality control, a combination of spectroscopic techniques is employed. While specific spectra are proprietary or database-dependent, the expected profile can be inferred from the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : A single sharp signal in the aromatic region (δ 7-8 ppm) is expected, corresponding to the four equivalent aromatic protons.
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¹⁹F NMR : A single resonance would confirm the presence of the chemically equivalent difluoromethyl groups.
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¹³C NMR : Will show signals for the aromatic carbons and a characteristic signal for the -CF₂Cl carbon, likely split due to C-F coupling.
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Mass Spectrometry (MS) : GC-MS analysis would show a molecular ion peak corresponding to its mass (m/z ≈ 246 for the most abundant isotopes) and a characteristic fragmentation pattern resulting from the loss of Cl, F, or CF₂Cl radicals. [5]* Infrared (IR) Spectroscopy : The spectrum will be dominated by strong absorption bands corresponding to C-F and C-Cl bond stretching, in addition to characteristic peaks for the para-substituted benzene ring. [5]
Safety, Handling, and Storage
As a halogenated organic compound, 1,4-Bis(chlorodifluoromethyl)benzene requires careful handling. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets. [5][6]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory [5]
Handling and Personal Protective Equipment (PPE)
A full risk assessment should be conducted before use. The following are general guidelines:
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [6]* Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA standards. [6]* Skin Protection : Wear suitable protective gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated. [6]* Respiratory Protection : If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). [2][6]
Representative Experimental Protocol: Synthesis
The following is an illustrative protocol for the synthesis of 1,4-Bis(chlorodifluoromethyl)benzene from its precursor, provided for educational and conceptual purposes. This is not a validated laboratory procedure and must be adapted and fully risk-assessed by a qualified chemist before any attempt at execution.
Objective: To synthesize 1,4-Bis(chlorodifluoromethyl)benzene via halogen exchange.
Reactants:
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1,4-Bis(trichloromethyl)benzene
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Anhydrous Hydrogen Fluoride (HF)
Protocol Steps:
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Reactor Setup : In a specialized, pressure-rated reactor suitable for use with HF (e.g., made of Monel or another resistant alloy), charge 1,4-bis(trichloromethyl)benzene. The reactor should be equipped with a stirrer, pressure gauge, and temperature probe.
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Rationale: HF is extremely corrosive and requires specialized equipment to ensure safety and prevent reactor failure.
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Inerting : Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
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Rationale: Moisture can react with HF and other intermediates, leading to unwanted byproducts.
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Reagent Addition : Cool the reactor and carefully introduce anhydrous hydrogen fluoride. The molar ratio of HF to the starting material is critical and must be optimized to favor the formation of the -CF₂Cl group over -CF₃ or -CClF₂.
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Rationale: Stoichiometry control is key to selective fluorination.
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Reaction Conditions : Seal the reactor and gradually heat to the target reaction temperature while stirring. The reaction is run under pressure. Monitor the internal pressure and temperature closely.
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Rationale: The reaction requires energy input to proceed at a reasonable rate, and the closed system contains the volatile and toxic HF.
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Quenching and Workup : After the reaction is complete (as determined by in-process controls like GC sampling), cool the reactor to a low temperature. Carefully vent any excess HF into a suitable scrubber (e.g., a caustic solution). The crude reaction mixture is then cautiously quenched, for example, by pouring it onto ice or into a cold, dilute basic solution to neutralize any remaining acid.
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Rationale: Quenching neutralizes the highly corrosive acid, making the product safe to handle for purification.
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Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure.
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Rationale: Standard organic chemistry techniques to isolate the product from the aqueous phase and any non-volatile impurities.
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Final Purification : The crude product is purified, typically by vacuum distillation, to yield pure 1,4-Bis(chlorodifluoromethyl)benzene.
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Rationale: Distillation separates the desired product from any remaining starting material, byproducts, or solvent based on differences in boiling points.
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Conclusion
1,4-Bis(chlorodifluoromethyl)benzene is a specialized chemical intermediate whose value is intrinsically linked to the strategic importance of fluorination in the life sciences and material sciences. Its synthesis, while requiring careful handling of hazardous reagents, is based on established chemical principles. For the research scientist, this compound represents a versatile platform for accessing novel molecular architectures with potentially enhanced biological or material properties. A thorough understanding of its properties, synthesis, and safety is paramount for its effective and safe utilization in the laboratory and beyond.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611125, 1,4-Bis(chlorodifluoromethyl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Bis(trichloromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.
Sources
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